

Technical Monograph: 2-Cyclohexyloxy-5-iodopyridine

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Compound of Interest

Compound Name: 2-Cyclohexyloxy-5-iodopyridine

CAS No.: 902837-59-6

Cat. No.: B1416687

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Structural Integrity, Synthetic Pathways, and Medicinal Utility

Executive Summary

2-Cyclohexyloxy-5-iodopyridine (CAS: 902837-59-6) represents a specialized halogenated heterocyclic scaffold used primarily in the synthesis of complex pharmaceutical agents. Characterized by a pyridine core substituted with a lipophilic cyclohexyloxy group at the C2 position and a reactive iodine atom at the C5 position, this molecule serves as a critical "linchpin" intermediate. Its structural duality allows for orthogonal functionalization: the ether linkage provides metabolic stability and hydrophobic interaction potential, while the aryl iodide facilitates high-yield transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the molecular properties, validated synthetic protocols, and strategic applications of this compound, specifically highlighting its role as a precursor in the synthesis of neuroactive agents such as Perampanel intermediates.

Molecular Architecture & Properties[1][2]

The physicochemical profile of **2-Cyclohexyloxy-5-iodopyridine** is defined by the electron-withdrawing nature of the pyridine nitrogen and the steric bulk of the cyclohexyl ring.

Physicochemical Datasheet

Property	Value	Note
IUPAC Name	2-(Cyclohexyloxy)-5-iodopyridine	
CAS Number	902837-59-6	Verified Identifier
Molecular Formula	C ₁₁ H ₁₄ INO	
Molecular Weight	303.14 g/mol	
Predicted Boiling Point	336.2 ± 27.0 °C	@ 760 mmHg
Predicted Density	1.585 ± 0.06 g/cm ³	High density due to Iodine
Lipophilicity (cLogP)	~4.5	Estimated (High lipophilicity)
Appearance	Off-white to pale yellow solid	Typical for iodopyridines

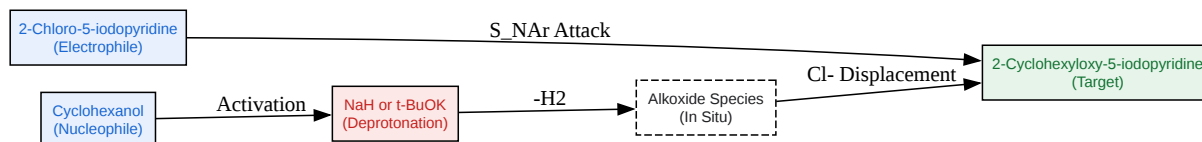
Structural Analysis

- Electronic Effects:** The alkoxy group at C2 is electron-donating by resonance (+M), which partially counteracts the electron-withdrawing inductive effect (-I) of the nitrogen. However, the C5 position remains electronically activated for oxidative addition by palladium catalysts.
- Steric Effects:** The cyclohexyl group is bulky. This steric hindrance protects the C2-O bond from facile metabolic cleavage compared to simple methoxy groups, enhancing the in vivo half-life of derived drugs.

Synthetic Architecture: Validated Protocols

The most robust route to **2-Cyclohexyloxy-5-iodopyridine** is the Nucleophilic Aromatic Substitution (S_NAr) of 2-chloro-5-iodopyridine. This method is preferred over direct iodination of 2-cyclohexyloxy pyridine due to superior regiocontrol.

Reaction Logic Diagram



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Figure 1: Convergent synthesis via Nucleophilic Aromatic Substitution (S_NAr).

Detailed Experimental Protocol

Objective: Synthesis of **2-Cyclohexyloxy-5-iodopyridine** on a 10g scale.

Reagents:

- 2-Chloro-5-iodopyridine (1.0 eq)
- Cyclohexanol (1.2 eq)
- Sodium Hydride (60% dispersion in oil) (1.5 eq) or Potassium tert-butoxide (1.5 eq)
- Solvent: Anhydrous DMF or THF (0.5 M concentration)

Step-by-Step Methodology:

- Activation: In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Cyclohexanol (1.2 eq) in anhydrous DMF. Cool to 0°C.
- Deprotonation: Carefully add Sodium Hydride (1.5 eq) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete formation of sodium cyclohexoxide.
- Addition: Cool the mixture back to 0°C. Add 2-Chloro-5-iodopyridine (1.0 eq) dissolved in a minimal amount of DMF dropwise.
- Reaction: Heat the reaction mixture to 60-80°C. Monitor via TLC (Hexane/EtOAc) or HPLC. The reaction typically reaches completion within 4-6 hours. The 2-chloro position is highly

reactive toward alkoxides; the iodine at C5 remains stable under these non-catalytic conditions.

- Work-up: Quench carefully with water/ice. Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na_2SO_4 .
- Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Self-Validating Checkpoint:

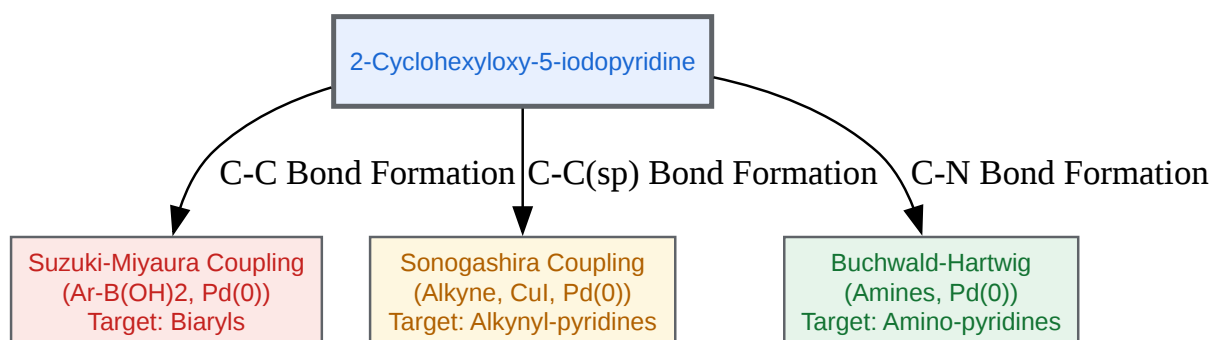
- ^1H NMR Verification: Look for the disappearance of the characteristic 2-Cl-pyridine doublets and the appearance of the multiplet for the cyclohexyl methine proton (~5.0 ppm) and the upfield cyclohexyl methylene protons (1.2–2.0 ppm).

Reactivity Profile & Applications

The utility of **2-Cyclohexyloxy-5-iodopyridine** lies in its ability to undergo selective metal-catalyzed functionalization at the C5 position.

Cross-Coupling Capabilities

The C5-Iodine bond is significantly weaker than the C2-O bond, allowing for chemoselective transformations.



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Figure 2: Divergent synthetic utility of the C5-iodo handle.

Application Case Study: Perampanel Intermediates

The 2-alkoxy-5-(pyridin-2-yl)pyridine motif is a documented intermediate in the synthesis of Perampanel (Fycompa), a selective non-competitive antagonist of AMPA receptors used to treat epilepsy.

- Mechanism: The **2-Cyclohexyloxy-5-iodopyridine** undergoes a Suzuki coupling with a 2-pyridyl boron species (or Grignard equivalent) to form the bipyridine core.
- Role of Cyclohexyl: In many medicinal chemistry campaigns, the cyclohexyl group acts as a temporary protecting group or a lipophilic anchor that is later modified or hydrolyzed to a pyridone (as seen in the final structure of Perampanel, which contains a pyridone ring).

References

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